Heptyl phenylacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39736-25-9 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
heptyl 2-phenylacetate |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-9-12-17-15(16)13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 |
InChI Key |
MFCMCQJYPOAXCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCOC(=O)CC1=CC=CC=C1 |
Other CAS No. |
39736-25-9 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications of Heptyl Phenylacetate
Chemoenzymatic and Biocatalytic Approaches to Heptyl Phenylacetate (B1230308) Synthesis
The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical methods. Biocatalysis, particularly with lipases, has been extensively explored for the production of esters like heptyl phenylacetate due to mild reaction conditions and high specificity.
Lipase-Mediated Esterification and Transesterification Reactions
Lipases are versatile biocatalysts capable of mediating both esterification and transesterification reactions to produce a variety of esters. scielo.br For the synthesis of long-chain alkyl phenylacetates, immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) has been identified as a highly effective biocatalyst. nih.gov
The synthesis can be achieved through two primary lipase-catalyzed routes:
Direct Esterification: This reaction involves the direct condensation of phenylacetic acid with heptanol (B41253).
Transesterification: This route involves the reaction of a short-chain alkyl ester of phenylacetic acid (e.g., methyl phenylacetate or ethyl phenylacetate) with heptanol.
Research comparing these methods for producing lipophilic (hydroxy)phenylacetates has shown that Novozym 435-catalyzed transesterification with long-chain alcohols generally results in higher conversion rates and enzyme activities than the corresponding direct esterification. nih.gov For instance, in the synthesis of oleyl 4-hydroxy-3-methoxyphenylacetate, the transesterification activity was found to be up to four times higher than the esterification activity. nih.gov These reactions are often performed under solvent-free conditions and in a vacuum to remove the by-product (water or a short-chain alcohol), which shifts the reaction equilibrium towards the product. nih.gov
Optimization of Bioreaction Conditions for Heptyl Ester Formation
To maximize the yield and efficiency of heptyl ester synthesis, optimization of various reaction parameters is crucial. Response Surface Methodology (RSM) is a common statistical technique used to evaluate the effects of multiple parameters and identify the optimal conditions for ester production. acs.orgomicsonline.org Key variables that significantly influence the outcome of the enzymatic reaction include reaction temperature, enzyme concentration, substrate molar ratio, and reaction time. acs.orgomicsonline.org While specific optimization data for this compound is not extensively published, studies on similar esters provide a clear framework for the expected optimal conditions.
The following table summarizes typical optimized conditions for the synthesis of related alkyl esters using lipase catalysis, which can be extrapolated for this compound production.
| Parameter | Optimized Value/Range | Compound Synthesized | Source |
| Reaction Temperature | 52.9 °C | Octyl hydroxyphenylpropionate | acs.org |
| 30.08 °C | Nonyl Caprylate | omicsonline.org | |
| 40 - 60 °C | General Flavor Esters | omicsonline.org | |
| Enzyme Amount | 37.8% (w/w of substrates) | Octyl hydroxyphenylpropionate | acs.org |
| 20% (w/w of substrates) | Nonyl Caprylate | omicsonline.org | |
| Reaction Time | 58.2 hours | Octyl hydroxyphenylpropionate | acs.org |
| 6.6 hours | Nonyl Caprylate | omicsonline.org | |
| Substrate Molar Ratio | 1:7 (Formic acid to Octanol) | Octyl formate | mdpi.com |
| Shaking Speed | 128.7 rpm | Nonyl Caprylate | omicsonline.org |
This table presents data from the synthesis of various esters to illustrate the range of optimized parameters in lipase-catalyzed reactions.
Enzymatic Hydrolysis of this compound and Related Heptyl Esters
Enzymatic hydrolysis, the reverse of esterification, is also a significant reaction in biocatalysis, often used for the resolution of racemic esters or for breaking down esters under mild conditions. nih.gov The hydrolysis of heptyl esters has been studied, particularly in the context of peptide chemistry. A study on the hydrolysis of dipeptide n-heptyl esters was conducted using Newlase F, a crude enzyme preparation containing lipase activity. researchgate.net The research identified the optimal conditions for lipase activity to be a pH of 7.0 and a temperature of 30°C. researchgate.net The reaction was performed in an aqueous buffer containing acetonitrile (B52724), where low concentrations of the organic solvent promoted hydrolysis, while higher levels were inhibitory. researchgate.net This demonstrates that heptyl esters can be efficiently cleaved by lipases under specific, mild aqueous conditions.
Multi-Enzyme Cascade Systems for Phenylacetate Precursor Production
The synthesis of this compound requires the precursor phenylacetic acid. Advanced biocatalytic strategies involve multi-enzyme cascade reactions to produce this key precursor from renewable or simple starting materials. These one-pot systems offer high efficiency by avoiding the isolation of intermediates. d-nb.info
One well-studied cascade utilizes enzymes from the styrene (B11656) degradation pathway found in microorganisms. nih.govfrontiersin.org This system converts styrene into phenylacetic acid through the sequential action of three enzymes:
Styrene Monooxygenase (SMO): Oxidizes styrene to styrene oxide. nih.govfrontiersin.org
Styrene Oxide Isomerase (SOI): Converts styrene oxide to phenylacetaldehyde (B1677652). nih.govfrontiersin.org
Phenylacetaldehyde Dehydrogenase (PAD): Oxidizes phenylacetaldehyde to phenylacetic acid. nih.govfrontiersin.org
Another innovative multi-enzyme cascade has been developed to produce phenylacetic acid from L-phenylalanine. researchgate.net This pathway can be engineered in recombinant Escherichia coli and achieves a near-quantitative conversion of L-phenylalanine into phenylacetic acid. researchgate.net Such enzymatic cascades represent a sustainable and potent method for producing the necessary acid precursor for subsequent esterification into this compound.
Conventional Organic Synthesis Routes for this compound and Analogs
Alongside biocatalytic methods, traditional organic synthesis provides reliable and scalable routes to this compound. These methods typically rely on the esterification of phenylacetic acid or its derivatives with heptanol.
Esterification Reactions Utilizing Phenylacetic Acid Derivatives
The most common and direct method for synthesizing this compound is the Fischer esterification of phenylacetic acid with 1-heptanol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, and is driven to completion by removing the water formed during the reaction. orgsyn.orgaascit.org
An alternative to liquid acid catalysts is the use of solid acid catalysts, which are more environmentally friendly due to their reusability and reduced waste generation. aascit.org A study on the esterification of phenylacetic acid with various alcohols demonstrated the high efficacy of Amberlyst-15, a cation-exchange resin. aascit.org The optimal conditions were found to be a reaction temperature of 110°C with a 10% molar quantity of the Amberlyst-15 catalyst, using an excess of the alcohol as both reactant and solvent. This approach achieved high selectivity and yields of around 80%. aascit.org
Another established route starts with benzyl (B1604629) cyanide. The process involves the hydrolysis of benzyl cyanide, using either an acid or a base, to produce phenylacetic acid. orgsyn.org The resulting phenylacetic acid is then isolated and subsequently esterified with the desired alcohol to yield the final ester product. orgsyn.orgorgsyn.org
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages | Source |
| Sulfuric Acid (H₂SO₄) | Reflux with excess alcohol | High yield, low cost | Corrosive, difficult to separate, waste generation | orgsyn.orgaascit.org |
| Amberlyst-15 | 110°C, excess alcohol, 10% mol catalyst | Reusable, eco-friendly, high selectivity | Higher initial cost, may require higher temperatures | aascit.org |
This table compares homogeneous and heterogeneous catalysts for the synthesis of phenylacetic acid esters.
Development of Novel Synthetic Precursors and Reaction Pathways
The conventional synthesis of this compound typically involves direct Fischer-Speier esterification of phenylacetic acid with heptanol, often catalyzed by a strong mineral acid. While effective, research has explored alternative and more advanced methodologies to improve reaction conditions, yields, and to access novel structural analogs. These developments focus on creating new precursors and employing innovative catalytic systems.
One significant area of development is the use of biocatalysis. Lipase-catalyzed reactions offer a greener alternative to traditional acid catalysis, proceeding under milder conditions. For instance, studies on the synthesis of similar short-chain phenylacetate esters have demonstrated the high efficacy of immobilized lipases. In the synthesis of ethyl phenylacetate, Candida antarctica lipase B (CALB) was used to catalyze the esterification of phenylacetic acid, achieving a conversion of 90% after 24 hours. mdpi.com The yield of such enzymatic esterifications is influenced by the molecular structure of the substrates, including the carbon chain length of the alcohol. mdpi.com This biocatalytic approach is adaptable for the synthesis of this compound by reacting phenylacetic acid with heptanol.
Another advanced strategy involves the metal-catalyzed synthesis of complex precursors, which can then be converted to highly derivatized phenylacetate esters. Iridium(III)-catalyzed α-alkylation of acetophenones with alcohols, followed by a redox-neutral C–H alkylation, has been successfully used to construct a range of TMPA (ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate) derivatives. acs.org This protocol demonstrates high site selectivity and compatibility with various functional groups, enabling the creation of precursors that are not easily accessible through traditional methods. acs.org The process typically involves reacting an acetophenone (B1666503) with an alcohol in the presence of a catalyst like [IrCp*Cl₂]₂ to form an α-alkylated intermediate, which can be further modified. acs.org
Furthermore, alternative precursors to phenylacetic acid itself can be employed. The treatment of benzyl cyanide with an alcohol and a strong acid like sulfuric acid is a well-established laboratory method for producing phenylacetate esters, including ethyl phenylacetate. orgsyn.org This pathway avoids the direct use of phenylacetic acid, starting instead from the more readily available benzyl cyanide. orgsyn.org
These innovative pathways highlight a shift towards more sophisticated and sustainable synthetic strategies, enabling the efficient production of this compound and a diverse library of its derivatives.
| Methodology | Catalyst/Reagent | Precursors | Key Findings | Reference |
|---|---|---|---|---|
| Biocatalytic Esterification | Candida antarctica lipase B (CALB) | Phenylacetic acid, Ethanol | Achieved 90% conversion after 24 hours for ethyl phenylacetate synthesis; demonstrates a viable green alternative. | mdpi.com |
| Metal-Catalyzed C–H Alkylation | [IrCp*Cl₂]₂ / NaOH | Acetophenones, Alcohols | Enables synthesis of complex, highly substituted phenylacetate derivatives with high site selectivity. | acs.org |
| From Nitrile Precursor | Concentrated Sulfuric Acid | Benzyl cyanide, Ethanol | A convenient laboratory method providing high yields (83-87%) for ethyl phenylacetate. | orgsyn.org |
Research on Structure-Activity Relationships Through Derivatization of Phenylacetate Esters
The derivatization of the phenylacetate scaffold is a key strategy for investigating structure-activity relationships (SAR) and discovering compounds with novel biological activities. By systematically modifying the ester group, the phenyl ring, and the acetate (B1210297) bridge, researchers can fine-tune the molecule's properties to enhance its interaction with biological targets.
A study on the antidepressant-like activity of various organic esters revealed important SAR insights for the phenylacetate class. benthamdirect.comingentaconnect.comresearchgate.net The research, which used the forced swim test in mice, found that isoamyl phenylacetate demonstrated a significant (37%) reduction in immobility time. benthamdirect.comresearchgate.net The study concluded that modifications such as decreasing the length of the alkyl chain on the ester or introducing hydroxyl (OH) or nitro (NO₂) groups to the phenyl ring led to a marked decrease in antidepressant-like activity. benthamdirect.comingentaconnect.comresearchgate.net This suggests that the size and lipophilicity of the ester group, as well as the electronic properties of the phenyl ring, are critical determinants for this specific biological effect.
| Compound | Key Structural Feature | % Decrease in Immobility Time | Reference |
|---|---|---|---|
| Isoamyl phenylacetate | C5 alkyl ester chain | 37% | researchgate.net |
| Ethyl phenylacetate | C2 alkyl ester chain | 43% | researchgate.net |
| n-Butyl phenylacetate | C4 alkyl ester chain | 7.04% | researchgate.net |
Derivatization has also been explored to impart other therapeutic properties. In the field of oncology, p-[N,N-bis (2-chloroethyl)amino]phenylacetate esters of homo-aza-steroids were synthesized and evaluated for their antitumor activity against various leukemia and carcinoma cell lines. nih.gov The study confirmed that all the synthesized steroidal esters of phenylacetate were biologically active, highlighting how attaching a complex, biologically active moiety like a steroid to the phenylacetate core can create potent hybrid compounds. nih.gov
In a different therapeutic area, researchers designed and synthesized hybrids of brominated phenylacetic acid and tacrine (B349632) to act as inhibitors of cholinesterases and Aβ aggregation, which are implicated in Alzheimer's disease. mdpi.com This work demonstrates a sophisticated derivatization approach where the phenylacetate structure serves as a key building block in the creation of multifunctional molecules targeting complex disease pathways. mdpi.com
Furthermore, derivatization can modulate other physicochemical properties and biological activities, such as antioxidant potential. Research on phenolic esters showed that while the esterification of compounds like 4-hydroxyphenylacetic acid could improve lipid solubility, it resulted in lower antioxidant capacity compared to the parent acid. mdpi.com For example, the Trolox Equivalent Antioxidant Capacity (TEAC) value for 4-hydroxyphenylacetic acid was 0.638, whereas its derivative, ethyl 4-hydroxyphenylacetate, had a TEAC value of 0.248. mdpi.com This indicates that while esterification is a useful derivatization strategy, it can sometimes attenuate activities linked to specific functional groups like phenolic hydroxyls.
Biosynthetic Origins and Investigations of Natural Phenylacetate Esters
Exploration of Phenylacetate (B1230308) Biosynthetic Pathways in Biological Systems
The biosynthesis of phenylacetate esters originates from the metabolism of the essential amino acid L-phenylalanine. This process involves a series of enzymatic conversions that transform the primary amino acid into phenylacetic acid (PAA), the direct precursor to its various ester derivatives. These pathways are prevalent in a wide range of organisms, including bacteria, fungi, and plants. nih.govpnas.orgfrontiersin.org
L-phenylalanine serves as the fundamental building block for phenylacetic acid. In most biological systems, the conversion of phenylalanine to PAA is not a direct reaction but follows a multi-step degradation pathway. frontiersin.org The genesis of phenylalanine itself can be traced back to the shikimate pathway, a metabolic route that produces aromatic amino acids. In this pathway, chorismate is converted to prephenate, which acts as a critical branch-point intermediate. oup.com From prephenate, two primary routes lead to phenylalanine: one proceeds via arogenate and the other via phenylpyruvate. oup.com
Once synthesized, L-phenylalanine can be catabolized into PAA through several identified routes, primarily involving phenylpyruvate as a key intermediate. frontiersin.orgasm.org
The Phenylpyruvate Pathway: This is the most common route for PAA synthesis. frontiersin.org L-phenylalanine is first converted to phenylpyruvic acid through a transamination reaction catalyzed by an aromatic amino acid transaminase. asm.org Subsequently, phenylpyruvic acid can undergo oxidative decarboxylation to yield phenylacetaldehyde (B1677652), which is then oxidized by an aldehyde dehydrogenase to form phenylacetic acid. This pathway is well-documented in both microorganisms and plants. frontiersin.orgoup.comasm.org
Bacterial Catabolism: In many bacteria, such as E. coli and Pseudomonas putida, the degradation of phenylalanine to phenylacetate is a primary metabolic process. nih.govpnas.org These organisms possess specific gene clusters (the paa gene cluster) that encode the enzymes required for this conversion and subsequent degradation of PAA. pnas.org The pathway typically proceeds through phenylacetyl-CoA, which is a central intermediate. nih.govpnas.org
The following table summarizes the key enzymatic steps in the conversion of L-phenylalanine to Phenylacetic Acid.
| Enzyme | Reaction Catalyzed | Pathway Step | Organism Type | Reference |
|---|---|---|---|---|
| Aromatic Amino Acid Transaminase | L-Phenylalanine → Phenylpyruvic acid | Initial deamination | Plants, Microbes | asm.org |
| Phenylpyruvate Decarboxylase | Phenylpyruvic acid → Phenylacetaldehyde | Decarboxylation | Plants, Microbes | asm.orgjmb.or.kr |
| Aldehyde Dehydrogenase | Phenylacetaldehyde → Phenylacetic acid | Oxidation | Plants, Microbes | asm.org |
| Phenylacetate-CoA Ligase (PaaK) | Phenylacetic acid → Phenylacetyl-CoA | Activation for further metabolism | Bacteria | frontiersin.orgnih.govnih.gov |
The formation of aromatic esters like heptyl phenylacetate from phenylacetic acid is a biocatalytic process, primarily involving esterification. This reaction joins a carboxylic acid (phenylacetic acid) with an alcohol (in this case, heptanol), resulting in an ester and water. wikipedia.org In nature, this process is facilitated by specific enzymes that ensure high efficiency and specificity.
Lipases are a major class of enzymes known to catalyze ester synthesis. nih.gov These enzymes are widely used in biotechnological applications to produce valuable esters. For instance, the immobilized lipase (B570770) from Candida antarctica (Novozym® 435) is effective in synthesizing 2-phenylethyl acetate (B1210297) via the transesterification of 2-phenethyl alcohol. nih.gov The kinetic studies of such reactions indicate that they often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate and releases a product before binding to the second substrate. nih.gov
Another critical group of enzymes involved in ester formation, particularly in fruits, is the alcohol acyltransferases (AATs). These enzymes typically use an acyl-coenzyme A (acyl-CoA) molecule as the acyl donor and an alcohol as the acceptor. In the context of phenylacetate esters, the process would involve:
Activation of Phenylacetic Acid: Phenylacetic acid is first activated to its CoA thioester, phenylacetyl-CoA. This reaction is catalyzed by phenylacetate-CoA ligase (PaaK), an enzyme well-characterized in bacteria as the first step in the aerobic degradation of PAA. nih.govnih.gov
Ester Formation: The activated phenylacetyl-CoA then serves as a substrate for an AAT, which transfers the phenylacetyl group to an alcohol, such as heptanol (B41253), to form this compound.
This mechanism, involving CoA-activated acids, is a common strategy in nature for the biosynthesis of various esters that contribute to the characteristic aromas of fruits and flowers. wikipedia.org
L-Phenylalanine Degradation Pathways and Aromatic Precursors
Comparative Analysis of Naturally Occurring Phenylacetate Esters in Diverse Biological Matrices
Phenylacetic acid esters are a diverse group of volatile organic compounds found throughout the plant and microbial kingdoms, where they often function as flavor and fragrance components. wikipedia.org While phenylacetic acid itself is found in foods like strawberries and passion fruit atamankimya.com, its esterified forms are responsible for a wide array of specific aromas.
A comparative analysis reveals that the type of alcohol moiety attached to the phenylacetate core significantly influences the resulting aroma and natural distribution.
Phenyl acetate , the ester of phenol (B47542) and acetic acid, is noted in strawberries and black tea. atamanchemicals.com
Ethyl phenylacetate is a common constituent in many fermented products and fruits, contributing honey-like, sweet notes. It is found in beer, brandy, corn, and is a key aroma compound in certain types of liquor. thegoodscentscompany.comfoodb.camdpi.com
Phenethyl acetate , an ester of 2-phenylethanol (B73330), provides a distinct rose and honey fragrance and is found in apples and cassia plants. thegoodscentscompany.com
The table below details the occurrence of several common phenylacetate esters in nature.
| Ester Name | Biological Matrix | Reference |
|---|---|---|
| Phenyl Acetate | Strawberries, Passion fruit, Black tea, Hyssop, Cowpea | atamankimya.comatamanchemicals.com |
| Ethyl Phenylacetate | Apple, Beer, Brandy, Cocoa, Corn, Chinese liquor (Langjiu) | thegoodscentscompany.comfoodb.camdpi.com |
| Phenethyl Acetate | Apple, Arctic bramble fruit, Beer, Cananga oil, Cassia plant | thegoodscentscompany.com |
The diversity of these esters highlights the metabolic flexibility of organisms to produce a range of aromatic compounds by combining a common precursor, phenylacetic acid, with various alcohols available within the cell. The specific ester profile of a plant or food product is a result of the unique enzymatic machinery and substrate availability in that biological matrix.
Research on the Natural Occurrence Profile of this compound
Research into the natural occurrence of volatile compounds has identified a wide variety of esters in countless biological sources. This includes numerous phenylacetate esters, as detailed previously, and various heptyl esters, such as heptyl acetate, which has been detected in fruits like apples and bananas. researchgate.net
However, despite the natural prevalence of both the phenylacetate moiety and heptyl esters, a review of scientific literature indicates that this compound is not a known naturally occurring compound. fragranceu.com Fragrance and flavor databases, which catalogue thousands of natural and synthetic aroma chemicals, explicitly state that this compound has not been found in nature. fragranceu.com Its presence is primarily associated with its use as a synthetic fragrance ingredient in perfumes and other scented products, where it imparts floral and waxy notes. The absence of this compound in nature suggests that the specific enzymatic systems required to join phenylacetic acid (or phenylacetyl-CoA) with heptanol may not exist or may not be co-located within the same cellular compartments in organisms.
Enzymatic Transformations and Metabolic Pathways of Phenylacetate Derivatives
Microbial Degradation Pathways of the Phenylacetate (B1230308) Moiety
Phenylacetic acid (PAA) serves as a central intermediate in the microbial degradation of numerous aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene (B11656). nih.govfrontiersin.org Bacteria, in particular, have evolved a sophisticated and widespread pathway to process this otherwise stable molecule. nih.govcapes.gov.br This pathway is encoded by a conserved cluster of genes, commonly referred to as the paa gene cluster. frontiersin.orgmicrobiologyresearch.org
The primary route for aerobic bacterial degradation of phenylacetate is a unique "hybrid" pathway that incorporates features of both aerobic and anaerobic metabolism. microbiologyresearch.orgmdpi.com Unlike classic aerobic pathways that begin with hydroxylation of the aromatic ring, this pathway commences with the activation of phenylacetate to its coenzyme A (CoA) thioester, a strategy typically seen in anaerobic degradation. nih.govresearchgate.net This pathway is present in approximately 16% of all sequenced bacterial genomes, highlighting its significance. frontiersin.orgcapes.gov.br
The key steps of this catabolic pathway are as follows:
Activation: The pathway is initiated by the enzyme Phenylacetate-CoA ligase (PaaK), which converts phenylacetate into phenylacetyl-CoA. frontiersin.orgnih.gov This step requires ATP and Mg²⁺. frontiersin.orgontosight.ai
Ring Epoxidation: The aromatic ring of phenylacetyl-CoA is then attacked by a novel multicomponent oxygenase complex, PaaABCDE. nih.govasm.org This enzyme system activates the chemically inert ring by forming a ring 1,2-epoxide, specifically 1,2-epoxyphenylacetyl-CoA. nih.govresearchgate.net This five-component oxygenase is the first known bacterial multicomponent oxygenase that acts on a CoA-activated aromatic compound. asm.org
Isomerization: The highly reactive epoxide intermediate is then isomerized by the enzyme PaaG into a seven-membered oxygen-containing heterocyclic compound, an oxepin-CoA. nih.govfrontiersin.org
Ring Cleavage and β-Oxidation: The oxepin (B1234782) ring undergoes hydrolytic cleavage, followed by a series of β-oxidation-like steps. nih.govresearchgate.net This process ultimately breaks down the aliphatic chain, yielding essential metabolic intermediates: acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. microbiologyresearch.orgresearchgate.net
This entire process, from activation to ring cleavage, proceeds with all intermediates bound as CoA thioesters. nih.govresearchgate.net This strategy allows facultative anaerobic microbes to remain flexible in environments with fluctuating oxygen levels. frontiersin.org
Phenylacetate-CoA Ligase (PaaK): This enzyme (EC 6.2.1.30) catalyzes the critical first step of the aerobic phenylacetate degradation pathway. nih.govwikipedia.org It activates phenylacetate by ligating it to Coenzyme A. The reaction proceeds via a two-step mechanism common to the adenylate-forming enzyme superfamily frontiersin.orgontosight.ai:
Formation of a phenylacetyl-adenylate intermediate from phenylacetate and ATP, with the release of pyrophosphate.
Transfer of the phenylacetyl group to the thiol of Coenzyme A, forming phenylacetyl-CoA and releasing AMP. ontosight.aiontosight.ai
The enzyme is highly specific for phenylacetate and is induced during aerobic growth on either phenylacetate or phenylalanine. nih.gov
Phenylacetate Decarboxylase (PhdB): Phenylacetate decarboxylase (EC 4.1.1.119) is a distinct enzyme discovered in anoxic microbial communities that catalyzes the non-oxidative decarboxylation of phenylacetate to produce toluene. d-nb.infowikipedia.org It is a glycyl radical enzyme (GRE), a class of enzymes that use a radical mechanism to perform chemically challenging reactions. d-nb.infonih.gov PhdB requires an activating enzyme (PhdA) to generate the essential glycyl radical via the reductive cleavage of S-adenosylmethionine. wikipedia.org
The exact mechanism of PhdB is complex. d-nb.infoosti.gov Studies have evaluated several potential mechanisms, including attack at the phenylacetate methylene (B1212753) carbon or at the carboxyl group. nih.govresearchgate.net Experimental and computational data suggest that the most plausible mechanism involves the abstraction of a hydrogen atom from the methylene carbon of phenylacetate, a process that is thermodynamically demanding but achievable within the enzyme's active site. d-nb.infonih.govosti.gov This is distinct from other known GRE decarboxylases. d-nb.info
Table 1: Key Enzymes in Phenylacetate Degradation
| Enzyme Name | Gene | EC Number | Function |
|---|---|---|---|
| Phenylacetate-CoA Ligase | paaK | 6.2.1.30 | Activates phenylacetate to phenylacetyl-CoA. nih.govontosight.ai |
| Phenylacetyl-CoA Oxygenase | paaABCDE | N/A | Epoxidizes the aromatic ring of phenylacetyl-CoA. nih.govasm.org |
| Oxepin-CoA Isomerase | paaG | N/A | Isomerizes the epoxide intermediate to oxepin-CoA. nih.govfrontiersin.org |
| β-Ketoadipyl-CoA Thiolase | paaE | N/A | Catalyzes the final thiolytic cleavage to succinyl-CoA and acetyl-CoA. microbiologyresearch.org |
Aerobic Catabolism via Coenzyme A Thioesters in Bacterial Systems
Biotransformation Processes of Phenylacetate Compounds in Various Organisms
The transformation of phenylacetate and its precursors is not limited to a single degradation pathway and varies across different microorganisms.
Yeasts: Many yeast species can transform L-phenylalanine into valuable aromatic compounds. In many food-related yeasts, such as Saccharomyces strains, the biotransformation of L-phenylalanine primarily yields phenylethanol (PE). mdpi.com However, certain oleaginous yeasts, particularly those from the Yarrowia genus, exhibit a different metabolic preference. Under highly aerobic conditions, Yarrowia lipolytica almost exclusively converts L-phenylalanine into phenylacetic acid (PAA), with biotransformation yields reaching up to 53%. mdpi.com This makes it a suitable candidate for the production of natural PAA. mdpi.com The same strain can convert L-tyrosine to 4-hydroxyphenylacetic acid. mdpi.com
Fungi: Filamentous fungi like Aspergillus nidulans degrade phenylacetic acid through a different aerobic route that starts with hydroxylation. ufs.ac.za The enzyme phenylacetate-2-hydroxylase introduces a hydroxyl group onto the aromatic ring, leading to 2-hydroxyphenylacetate. ufs.ac.za This intermediate is then further metabolized via the homogentisate (B1232598) pathway. ufs.ac.za
Bacteria: As detailed in section 4.1.1, bacteria predominantly use the phenylacetyl-CoA pathway for degradation. nih.govcapes.gov.br This pathway is central to the metabolism of not only phenylalanine but also lignin-derived compounds and pollutants like styrene and ethylbenzene, which are funneled into this central route. nih.govfrontiersin.org
Table 2: Phenylalanine Biotransformation in Different Yeasts
| Yeast Strain | Primary Product | PAA/PE Ratio | PAA Yield (%) | Source |
|---|---|---|---|---|
| Yarrowia lipolytica | Phenylacetic acid (PAA) | >99/1 | 53 | mdpi.com |
| Saccharomyces cerevisiae | Phenylethanol (PE) | <1/99 | <1 | mdpi.com |
| Torulaspora delbrueckii | Phenylethanol (PE) | 2/98 | 1 | mdpi.com |
Research on Hydrolytic Enzyme Systems Acting on Heptyl and other Phenylacetate Esters
The ester linkage in compounds like heptyl phenylacetate is susceptible to cleavage by hydrolytic enzymes, particularly esterases (EC 3.1.1.x) and lipases (EC 3.1.1.3). These enzymes are ubiquitous in nature and are powerful biocatalysts for both the hydrolysis and synthesis of esters. thieme-connect.descielo.brmdpi.com
The fundamental mechanism for many esterases and lipases involves a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate/glutamate residues, located in the enzyme's active site. thieme-connect.de The hydrolysis reaction proceeds via nucleophilic attack by the serine hydroxyl group on the ester's carbonyl carbon, forming a tetrahedral intermediate that is stabilized by an "oxyanion hole." thieme-connect.de This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol moiety (e.g., heptanol). The acyl-enzyme is then hydrolyzed by a water molecule to release the carboxylic acid (phenylacetic acid) and regenerate the enzyme.
Research has demonstrated the enzymatic hydrolysis of various phenylacetate esters:
Phenyl acetate (B1210297): The hydrolysis of phenyl acetate is a model reaction used to study esterase activity. tandfonline.comresearchgate.net Studies with baker's yeast (Saccharomyces cerevisiae) show that its hydrolysis follows Michaelis-Menten kinetics, which is characteristic of esterase-catalyzed reactions. tandfonline.com
Alkyl Phenylacetates: Lipases from sources like Pseudomonas cepacia have been used to hydrolyze phenylacetic acid esters of various primary alcohols. thieme-connect.de
Dipeptide Heptyl Esters: A study using Newlase F, a crude enzyme preparation containing lipase (B570770) and protease activity, investigated the hydrolysis of dipeptide n-heptyl esters. researchgate.netresearchgate.net The lipase component was effective at cleaving the C-terminal heptyl ester group under optimized mild conditions (pH 7.0, 30°C), while the activity of the contaminating protease was suppressed. researchgate.netresearchgate.net This demonstrates the capability of lipases to act on substrates containing a heptyl ester linkage. Penicillin G acylase is another enzyme known to recognize and cleave phenylacetate groups from more complex molecules. researchgate.netresearchgate.net
The efficiency of enzymatic hydrolysis can be influenced by the structure of both the acyl and alcohol portions of the ester. oup.com While specific kinetic studies on the simple hydrolysis of this compound are not widely documented, the existing research on other phenylacetate esters and on heptyl esters of different acids strongly supports that lipases and esterases are capable of catalyzing this transformation. thieme-connect.deresearchgate.net
Ecological Roles and Biological Activities of Phenylacetate Esters in Research
Chemical Ecology Studies on Insect Semiochemicals and Attractants
Phenylacetate (B1230308) esters and related compounds are pivotal in the chemical communication systems of many insects, functioning as semiochemicals that mediate behaviors such as mate-finding and locating food sources.
Research has identified several phenylacetate esters and structurally similar molecules as effective attractants for various insect species. While specific research on heptyl phenylacetate is limited in this context, studies on other esters and related phenylacetic compounds provide significant insights. For instance, methyl phenylacetate, a floral volatile, has been shown to significantly enhance the attractiveness of male-released pheromones to female Anaglyptus subfasciatus, a species of longhorn beetle. usp.brresearchgate.net The combination of the ester and the pheromone was more potent than either chemical presented alone. usp.brresearchgate.net
In the genus Drosophila, compounds related to phenylacetate esters play a crucial role. Phenylacetaldehyde (B1677652), a compound found in many host fruits of Drosophila melanogaster, is a potent ligand for the ionotropic receptor IR84a. sdbonline.org Furthermore, neurons that respond to phenylacetic acid have been identified in the antennae of the cactophilic species Drosophila mojavensis, suggesting a conserved function for these types of molecules within the drosophilid family. sdbonline.org For many species of nectar-seeking moths, phenylacetaldehyde is a known attractant. usda.gov While not a phenylacetate, heptyl butyrate (B1204436) has been identified as a powerful attractant for the western yellowjacket, Vespula pensylvanica, highlighting the role of other esters in attracting Vespidae. researchgate.net
The behavioral and neural responses of insects to phenylacetate esters are subjects of detailed investigation. In Drosophila, the olfactory receptor IR84a, which is expressed in neurons also positive for the male-specific Fruitless (FRUM) protein, is necessary for promoting male courtship behavior in response to fruit-derived aromatic compounds like phenylacetaldehyde. sdbonline.org Studies indicate that while phenylacetic acid elicits a response from Drosophila olfactory neurons, it may function as a close-range or contact cue rather than a long-range volatile attractant. sdbonline.org
The processing of these odorant signals is also a key area of research. In Drosophila, an enzyme known as Esterase 6 (EST6) shows significant activity in degrading various short- to medium-chain food-related esters. nih.gov This rapid degradation of odorants in the antenna is thought to be crucial for maintaining the sensitivity of the olfactory system to new signals. nih.gov Though not an insect study, research on the mouse olfactory bulb demonstrated that the aromatic ester phenyl acetate (B1210297) strongly and specifically activates a single glomerulus, illustrating the precise neural encoding of such compounds. elifesciences.org
The attractant properties of phenylacetate esters and related chemicals have been harnessed in the development of lures for pest monitoring and control. Phenylacetaldehyde has been a key component in lures for various pest moths. usda.gov Research has shown that combining phenylacetaldehyde with acetic acid, a product of microbial fermentation, can create a synergistic lure for some species, like the alfalfa looper (Autographa californica) and the armyworm (Spodoptera albula). usda.gov However, this same combination can reduce the capture of other moths, such as the cabbage looper (Trichoplusia ni), indicating species-specific interactions. usda.gov
This "lure and kill" strategy involves attracting a pest to a source that contains a killing agent, which can be an effective control method for low-density or isolated populations. researchgate.net Formulations often involve pairing a floral or food-based attractant, like a phenylacetate derivative, with a pheromone or another kairomone to increase efficacy. usp.brresearchgate.net For example, developing effective long-lasting lures that combine 2-phenylethanol (B73330) (an aromatic alcohol) with acetic acid has been a focus for monitoring the obliquebanded leafroller, Choristoneura rosaceana, in apple orchards. biorxiv.org
Behavioral Assays and Olfactory Receptor Response Studies
Antimicrobial Activity Research of Related Phenylacetate Compounds
Phenylacetic acid (PAA), the structural backbone of phenylacetate esters, has been identified as a potent antimicrobial agent produced by various bacteria. Research has shown that PAA produced by Bacillus licheniformis, isolated from a fermented soybean food, exhibits strong activity against a range of microbes, including the bacterium Staphylococcus aureus and the yeast Candida albicans. nih.govresearchgate.net
Similarly, PAA isolated from the biocontrol strain Bacillus megaterium demonstrated significant antibacterial effects against Agrobacterium tumefaciens, a plant pathogen responsible for crown gall disease. nih.govresearchgate.net The mechanism of action for PAA involves disrupting the integrity of the bacterial cell membrane, which leads to the leakage of essential intracellular components like nucleic acids and proteins. nih.govresearchgate.net It also inhibits protein synthesis and interferes with key metabolic processes such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The bacterial pathway for catabolizing PAA is itself a subject of study, as it plays a role in pathogenicity and antibiotic resistance, making its enzymes potential targets for new antimicrobial drugs. frontiersin.org
Table 1: Documented Antimicrobial Activity of Phenylacetic Acid (PAA)
| Source Organism | Target Microbe | Observed Effect | Reference |
|---|---|---|---|
| Bacillus licheniformis | Staphylococcus aureus | Antibacterial activity | nih.govresearchgate.net |
| Bacillus licheniformis | Escherichia coli | Antibacterial activity | nih.govresearchgate.net |
| Bacillus licheniformis | Candida albicans | Antifungal (anti-yeast) activity | nih.govresearchgate.net |
| Bacillus megaterium L2 | Agrobacterium tumefaciens T-37 | Antibacterial activity (IC50 = 0.8038 mg/mL) | nih.govresearchgate.net |
Enzymatic Inhibition and Receptor Binding Studies of Phenylacetate Derivatives (e.g., Monoamine Oxidase Inhibition)
Derivatives of phenylacetic acid have been a focus of research into enzyme inhibition, particularly concerning monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. The inhibition of MAO, especially the MAO-B isoform, is a key strategy in managing Parkinson's disease. frontiersin.org
Synthetic derivatives of phenylacetic acid have been developed and tested as MAO inhibitors. For example, a series of 2-aryl-3-haloallylamine derivatives synthesized from phenylacetic acid precursors were found to be potent, irreversible inhibitors of MAO. nih.gov Within this series, (E)-2-phenyl-3-fluoroallylamine derivatives demonstrated high potency, with IC50 values ranging from 10⁻⁶ to 10⁻⁸ M. nih.gov The selectivity of these inhibitors for the A or B form of MAO was dependent on the substitution pattern on the aromatic ring. nih.gov In other research, a multi-target compound containing a phenylacetate group was designed to inhibit both acetylcholinesterase (AChE) and MAO-B, showing balanced inhibitory activity with IC50 values of 7.15 μM for AChE and 0.43 μM for MAO-B. tandfonline.com
Table 2: Phenylacetate Derivatives in Enzyme Inhibition Studies
| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| (E)-2-phenyl-3-fluoroallylamine derivatives | Monoamine Oxidase (MAO) | 10-6 to 10-8 M | nih.gov |
| Compound 18 (containing a phenylacetate group) | Acetylcholinesterase (AChE) | 7.15 µM | tandfonline.com |
| Compound 18 (containing a phenylacetate group) | Monoamine Oxidase B (MAO-B) | 0.43 µM | tandfonline.com |
Cytotoxicity and Other Bioactivity Explorations of Structurally Related Phenylacetate Derivatives
The phenylacetate scaffold has been incorporated into novel compounds to explore their potential as cytotoxic agents for cancer therapy. A significant area of this research involves creating platinum(IV) complexes that include halogenated phenylacetic acid derivatives as axial ligands. mdpi.com These complexes have demonstrated superior cytotoxic activity compared to the widely used chemotherapy drug cisplatin (B142131). mdpi.com One such complex, containing a 4-fluorophenylacetic acid ligand, exhibited remarkable potency against the Du145 prostate cancer cell line with a GI50 value of 0.7 nM, which is approximately 1700 times more potent than cisplatin in the same cell line. mdpi.com
Other synthetic strategies have produced various phenylacetamide derivatives with anticancer properties. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent activity against the PC3 prostate carcinoma cell line, with the most active compounds having IC50 values of 52 μM and 80 μM. researchgate.net These compounds were found to induce apoptosis in cancer cells. researchgate.net The synthesis of coumarin (B35378) derivatives from various phenylacetic acids has also been explored as a route to new bioactive molecules, including potential anticancer and antioxidant agents. mdpi.com
Table 3: Cytotoxicity of Structurally Related Phenylacetate Derivatives
| Compound Class/Derivative | Target Cell Line | Bioactivity Measurement (Value) | Reference |
|---|---|---|---|
| Platinum(IV) complex with 4-fluorophenylacetic acid ligand | Du145 (Prostate Cancer) | GI50 (50% Growth Inhibition) = 0.7 nM | mdpi.com |
| Cisplatin (Reference) | Du145 (Prostate Cancer) | GI50 = 1200 nM | mdpi.com |
| Platinum(IV) complex with 4-fluorophenylacetic acid ligand | ADDP-resistant Ovarian Cancer | GI50 = 6 nM | mdpi.com |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b) | PC3 (Prostate Carcinoma) | IC50 (50% Inhibitory Concentration) = 52 µM | researchgate.net |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c) | PC3 (Prostate Carcinoma) | IC50 = 80 µM | researchgate.net |
| Imatinib (Reference) | PC3 (Prostate Carcinoma) | IC50 = 40 µM | researchgate.net |
Advanced Analytical Techniques for Heptyl Phenylacetate Characterization
Hyphenated Chromatographic-Spectrometric Methods
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the analysis of heptyl phenylacetate (B1230308).
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like heptyl phenylacetate. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification.
GC-MS is used to assess the purity of this compound and to identify any byproducts from its synthesis. vulcanchem.com The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the mass spectrum provides definitive structural information. For this compound, the mass spectrum is characterized by specific ion fragments. The molecular ion peak [M]+• at m/z 234 can be observed, confirming the molecular weight. massbank.eu Common fragments include the tropylium (B1234903) ion at m/z 91, resulting from the benzyl (B1604629) group, and fragments corresponding to the heptyl chain, such as a prominent peak at m/z 57. nih.gov
Quantitative analysis is also achievable with GC-MS, often by creating a calibration curve with standards of known concentration and using an internal standard to correct for variations in sample injection and analysis.
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₂ | nih.gov |
| Molecular Weight | 234.33 g/mol | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Ionization Energy | 70 eV | massbank.eunih.gov |
| Kovats Retention Index (Standard non-polar) | 1707-1717 | nih.gov |
| Top 5 Mass-to-Charge (m/z) Peaks | 57, 91, 43, 41, 136 | nih.gov |
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation capabilities of GC with human sensory perception. mdpi.comresearchgate.net As compounds elute from the GC column, the effluent is split into two paths: one leading to a standard detector like a Flame Ionization Detector (FID) or a mass spectrometer, and the other to a sniffing port where a trained analyst can detect and describe the odor of each separated compound. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. While this compound is amenable to GC, HPLC offers an alternative, particularly for its analysis in complex, non-volatile matrices. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such esters.
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. manipal.edusigmaaldrich.com For the analysis of phenylacetate esters, the mobile phase often consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. manipal.eduejgm.co.uk Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. A detection wavelength around 215-260 nm would be appropriate. manipal.edusigmaaldrich.com HPLC can be used for both qualitative analysis (based on retention time) and quantitative analysis (based on peak area). manipal.edu
Table 2: Example HPLC Conditions for Phenylacetate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | sigmaaldrich.com |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid | ajchem-a.com |
| Flow Rate | 1.0 mL/min | manipal.edusigmaaldrich.com |
| Detector | UV, 215-260 nm | manipal.edusigmaaldrich.com |
| Column Temperature | 35 °C | sigmaaldrich.com |
Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. ox.ac.ukslideshare.netnumberanalytics.com It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy for this compound would show characteristic signals for the protons in the phenyl and heptyl groups. The aromatic protons of the phenyl ring typically appear as a multiplet in the δ 7.2-7.4 ppm region. vulcanchem.com The protons of the CH₂ group adjacent to the phenyl ring would resonate around δ 3.6 ppm. The protons of the heptyl chain would show distinct signals: a triplet for the terminal methyl (CH₃) group around δ 0.88 ppm, and a series of multiplets for the methylene (B1212753) (CH₂) groups between approximately δ 1.2 and 1.6 ppm, with the O-CH₂ group appearing further downfield around δ 4.1 ppm due to the deshielding effect of the adjacent oxygen atom. vulcanchem.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. It would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the heptyl chain. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and between protons and their attached carbons, respectively, confirming the precise structure of this compound.
Comprehensive Mass Spectrometry Applications (e.g., GC-EI-MS)
Comprehensive mass spectrometry, particularly when coupled with gas chromatography and employing electron ionization (GC-EI-MS), provides robust data for both identification and structural analysis. Electron ionization at a standard energy of 70 eV causes reproducible fragmentation of the molecule, generating a characteristic mass spectrum. massbank.eu
The mass spectrum of this compound (C₁₅H₂₂O₂) shows a base peak at m/z 57, corresponding to the C₄H₉⁺ fragment from the heptyl chain. nih.gov Another very intense peak is observed at m/z 91, which is the classic tropylium ion (C₇H₇⁺) formed by rearrangement of the benzyl moiety. massbank.eunih.gov Other significant fragments include m/z 43 (C₃H₇⁺), m/z 41 (C₃H₅⁺), and a peak at m/z 136, which could correspond to the loss of the heptyl group. nih.gov The molecular ion [M]⁺• at m/z 234 is also detectable, though it may be of low intensity. massbank.eu Advanced techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental composition. chromatographytoday.com
Table 3: Mass Spectral Data for this compound (EI, 70 eV)
| m/z | Relative Intensity (%) | Putative Fragment | Reference |
|---|---|---|---|
| 57 | 99.99 | [C₄H₉]⁺ | nih.gov |
| 91 | 97.39 | [C₇H₇]⁺ (Tropylium ion) | massbank.eunih.gov |
| 43 | 45.29 | [C₃H₇]⁺ | nih.gov |
| 41 | 33.93 | [C₃H₅]⁺ | nih.gov |
| 136 | 30.67 | [C₈H₈O₂]⁺ | nih.gov |
Method Development and Validation for Trace Analysis of Phenylacetate Esters
The development and validation of analytical methods are critical to ensure the reliability, accuracy, and precision of results, especially for trace analysis of phenylacetate esters in complex matrices. nih.govresearchgate.net Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). ejgm.co.ukajchem-a.com
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. ajchem-a.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. manipal.eduejgm.co.uk
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. ejgm.co.uk
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. manipal.eduajchem-a.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage. ajchem-a.com
For trace analysis of phenylacetate esters, sample preparation techniques like solid-phase microextraction (SPME) for GC-MS or dispersive liquid-liquid microextraction may be employed to pre-concentrate the analyte and remove interfering matrix components. nih.govresearchgate.net
Research Applications and Future Directions for Heptyl Phenylacetate
Innovations in Flavor and Fragrance Chemistry Research
Heptyl phenylacetate (B1230308), a member of the phenylacetate ester family, is a subject of ongoing research within the flavor and fragrance industry. Its characteristic aroma, which can be inferred from related compounds like hexyl phenylacetate, is described as having sweet, green, waxy, fruity, and floral notes with honey nuances. thegoodscentscompany.com This profile makes it a candidate for creating complex and desirable sensory experiences in various consumer products.
In various types of Baijiu, esters are the most abundant class of volatile compounds, and their presence and concentration are critical to the final aroma. mdpi.comhengshuilaobaigan.net Research has identified ethyl phenylacetate and 2-phenylethyl acetate (B1210297) as having positive contributions to the floral notes of Baijiu. mdpi.com Given that the sensory properties of esters are determined by both the acid and alcohol moieties, it is an active area of research to understand how altering the alkyl chain length—for example, from ethyl to heptyl—modifies the aroma contribution, potentially adding unique waxy or fruity notes to the existing sweet and floral background.
Table 1: Aroma Contributions of Phenylacetate Esters in Beverages
| Compound | Beverage | Reported Aroma Contribution | Source(s) |
| Ethyl Phenylacetate | Baijiu | Floral, sweet, fruity notes | mdpi.comnih.gov |
| 2-Phenylethyl Acetate | Baijiu | Floral notes | mdpi.comhengshuilaobaigan.net |
| Ethyl Phenylacetate | Wine | Honey-like, sweet (can be an off-flavor at high concentrations) | researchgate.netresearchgate.net |
| Hexyl Phenylacetate | General | Sweet, green, waxy, fruity, rose, winey, honey | thegoodscentscompany.com |
While desirable at certain concentrations, some phenylacetate esters can contribute to off-flavors if present in excessive amounts. Research has focused on understanding and mitigating these effects. In winemaking, ethyl phenylacetate and its precursor, phenylacetic acid, have been identified as the cause of an undesirable "sweet/honey" off-flavor, particularly in wines made from grapes affected by sour rot. researchgate.netresearchgate.net
Investigation of Contribution to Complex Aroma Profiles in Food and Beverages (e.g., wine, Baijiu)
Role as a Chemical Intermediate in Pharmaceutical and Specialty Chemical Synthesis
The phenylacetate structure is a valuable building block in organic synthesis. Phenylacetate esters are recognized as important intermediates in the production of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals. atul.co.ingoogle.comjsgreenchemtech.com
The synthesis of non-proteinogenic amino acids and complex peptide derivatives is a significant area of pharmaceutical research, as these molecules often exhibit enhanced biological activity and stability. nih.govmsu.edu The synthesis of these complex structures often requires versatile chemical precursors. chim.it Phenylacetic acid and its derivatives serve as foundational materials in various synthetic pathways. atul.co.injsgreenchemtech.com
Research focuses on the development of novel methods for creating α,α-disubstituted α-amino acids, which impose conformational constraints that can be beneficial in drug design. nih.gov The phenylacetate moiety is a candidate for introduction into these complex molecules. While direct use of heptyl phenylacetate is not widely documented, research into the synthesis of amino acid precursors often involves the reaction of ester derivatives with other reagents. nih.govorgsyn.org The heptyl group could be investigated for its role in modifying solubility and reactivity during these synthetic steps, potentially enabling new pathways to complex amino acid derivatives.
This compound is part of a broader class of chemical intermediates used in research and development. thegoodscentscompany.comframochem.com The development of specialty chemicals often involves the synthesis of a series of related compounds, such as esters with varying alkyl chain lengths, to fine-tune physical and chemical properties for specific applications. framochem.com For example, phenylacetates are used as intermediates for APIs like Diclofenac and Cefpodoxime. atul.co.ingoogle.com
The transition from a simple methyl or ethyl ester to a heptyl ester can significantly alter properties like lipophilicity, boiling point, and reactivity, which can be advantageous in multi-step syntheses. google.com Companies that supply chemicals for research purposes often provide a range of such derivatives to support drug discovery and material science. thegoodscentscompany.com The development and availability of this compound as a research chemical facilitates investigation into its potential use in synthesizing novel pharmaceuticals, polymers, and other advanced materials.
Precursor in Amino Acid and Peptide Derivative Synthesis Research
Environmental Fate and Biodegradation Research of Phenylacetate Moieties
Understanding the environmental impact of chemical compounds is crucial. Research into the environmental fate of the phenylacetate moiety indicates that it is susceptible to biodegradation. nih.govechemi.com Studies on simple esters like phenyl acetate and methyl phenylacetate provide a model for predicting the behavior of this compound.
If released into the soil, phenyl acetate is expected to have moderate to high mobility. nih.gov Biodegradation is considered an important environmental fate process for phenylacetate esters in both soil and water. echemi.com For example, one study using a closed bottle test showed 75% degradation of methyl phenylacetate within 28 days. echemi.com In the atmosphere, vapor-phase phenyl acetate is expected to be degraded by reaction with hydroxyl radicals. nih.gov The phenylacetate moiety itself can be broken down by microorganisms. The primary route for the mineralization of similar compounds, like phthalate (B1215562) esters, is biodegradation. nih.gov The heptyl ester chain would likely increase the compound's tendency to adsorb to soil and organic matter compared to smaller esters, while the ester linkage remains a target for hydrolytic and enzymatic degradation.
Table 2: Summary of Environmental Fate for Phenylacetate Esters
| Process | Environmental Compartment | Finding for Phenyl Acetate / Methyl Phenylacetate | Source(s) |
| Biodegradation | Water & Soil | Considered an important fate process; 75% degradation in 28 days for methyl phenylacetate. | echemi.com |
| Mobility in Soil | Soil | Expected to have moderate to high mobility. | nih.gov |
| Atmospheric Degradation | Air | Degraded by reaction with hydroxyl radicals (half-life of ~8 days for phenyl acetate). | nih.gov |
| Hydrolysis | Water | Important in alkaline conditions; calculated half-life of 6 days at pH 8 for phenyl acetate. | nih.gov |
| Bioconcentration | Aquatic Organisms | Potential is considered low based on estimates for methyl phenylacetate. | echemi.com |
Computational Chemistry and Molecular Modeling Studies of Phenylacetate Esters and Their Interactions
Computational chemistry and molecular modeling have emerged as indispensable tools in the study of phenylacetate esters, providing profound insights into their structural characteristics, reactivity, and interactions with biological systems. These theoretical approaches complement experimental data, offering a molecular-level understanding that is often difficult to obtain through empirical methods alone. By simulating molecular behavior, researchers can predict properties, elucidate reaction mechanisms, and guide the design of new molecules with desired functions.
Methodologies and Theoretical Approaches
A variety of computational techniques are employed to investigate phenylacetate esters. Density Functional Theory (DFT) is a popular quantum mechanical method used to predict the electronic structure and reactivity of these molecules. For instance, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to predict the barrier heights for the aminolysis of a series of para-substituted phenyl acetates. acs.org This level of theory provides a good balance between accuracy and computational cost for systems of this size.
Molecular Dynamics (MD) simulations are utilized to study the dynamic behavior of phenylacetate esters and their complexes. These simulations, often employing force fields like GAFF-LCFF (General Amber Force Field with Lennard-Jones and Coulomb-Fourier Form), can predict bulk properties such as density and enthalpy of vaporization by modeling the interactions between molecules over time. For more accurate predictions, it is sometimes necessary to optimize the parameters for aromatic carbons and carbonyl oxygen atoms.
Molecular docking is another critical computational tool, particularly for understanding the interactions between phenylacetate esters and biological targets like enzymes. mdpi.comnih.govderpharmachemica.com This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The results of docking studies are often evaluated using scoring functions, which estimate the binding affinity. For example, molecular docking has been used to study the interaction of 4-methoxyphenylacetic acid esters with the active site of soybean 15-lipoxygenase (SLO), showing that the carbonyl group orients toward the Fe(III)-OH moiety in the enzyme's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netoup.com These models use molecular descriptors (physicochemical properties, electronic properties, etc.) to predict the activity of new compounds. drugdesign.org For instance, a QSAR study on the hydrolysis of esters by alkaline lipases utilized various descriptors to build predictive models. researchgate.net
Conformational Analysis and Structural Insights
Computational methods have been instrumental in understanding the conformational preferences of phenylacetate esters. The flexibility of the ester linkage allows for multiple conformations, the stability of which is governed by a delicate balance of steric and electronic effects.
One important non-covalent interaction that influences the conformation of phenylacetates is the n→π* interaction, which involves the delocalization of a lone pair of electrons (n) from an oxygen, nitrogen, or sulfur atom into the antibonding orbital (π) of a carbonyl group or aromatic ring. iiserpune.ac.in Studies on phenyl acetate have shown that the interplay between steric hindrance and these n→π interactions governs its conformational preferences. iiserpune.ac.in
A conformational analysis of 4'-substituted-2-ethylthio-phenylacetates using a combination of infrared spectroscopy and DFT calculations revealed the presence of three stable gauche conformers. acs.org The relative populations of these conformers were found to be influenced by the solvent's permittivity. acs.org Natural Bond Orbital (NBO) analysis suggested that these gauche conformations are stabilized by σC–S → πCO and πCO → σC–S orbital interactions. acs.org
Interaction with Biological Targets and Reaction Mechanisms
Molecular modeling is frequently used to investigate how phenylacetate esters interact with biological macromolecules, such as enzymes and receptors. These studies are crucial for drug design and understanding toxicological profiles.
Molecular docking studies have been performed on various phenylacetate derivatives to explore their potential as enzyme inhibitors. For example, phenethyl esters of ferulic acid and related compounds were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com The results indicated that these esters could interact with the catalytic triad (B1167595) residues of the enzymes. mdpi.com Similarly, docking studies of 4-aryl-1-phenyl-1H-pyrazol-5-ylimino-2-methoxy phenyl acetate derivatives with the MurB enzyme, an essential bacterial enzyme, were conducted to rationalize their antibacterial activity. derpharmachemica.com
Computational studies have also shed light on the reaction mechanisms of phenylacetate esters. Theoretical investigations into the aminolysis of phenyl acetates have used DFT to map out the reaction pathways and identify the rate-determining steps. acs.org Such studies help in understanding the factors that influence the reactivity of the ester carbonyl group.
The following table summarizes findings from various computational studies on phenylacetate esters and their derivatives, illustrating the types of interactions and the computational methods used.
| Compound/Derivative Class | Biological Target/Process | Computational Method | Key Findings |
| para-substituted phenyl acetates | Aminolysis reaction | DFT (B3LYP/6-31+G(d,p)) | The electrostatic potential at the carbonyl carbon is an excellent descriptor of reactivity. acs.org |
| Phenethyl esters of ferulic acid analogues | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Molecular Docking | Interactions with the catalytic triad residues of AChE and BChE were observed. mdpi.com |
| 4-methoxyphenylacetic acid esters | Soybean 15-lipoxygenase (SLO) | Molecular Docking | The carbonyl group orients toward the Fe(III)-OH moiety in the active site. nih.gov |
| 4'-substituted-2-ethylthio-phenylacetates | Conformational analysis | DFT, NBO, QTAIM | Stabilization of gauche conformers via σC–S → πCO and πCO → σC–S orbital interactions. acs.org |
| Phenyl acetate | Conformational analysis | Quantum Chemistry Calculations | Conformational preference is governed by steric and n→π* interactions. iiserpune.ac.in |
These computational approaches provide a powerful framework for the continued investigation of this compound and other phenylacetate esters. Future studies will likely involve more sophisticated models that can more accurately predict complex biological interactions and guide the development of these compounds for various applications.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for heptyl phenylacetate, and how can reaction conditions optimize purity?
- Methodological Answer : this compound can be synthesized via esterification of phenylacetic acid with heptanol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis .
- Purification : Distillation under reduced pressure (e.g., 100–150°C, 10–20 mmHg) to isolate the ester, followed by column chromatography for higher purity .
- Quality control : Validate purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, referencing spectral databases for phenylacetate esters .
Q. What physicochemical properties of this compound are critical for experimental reproducibility?
- Methodological Answer : Key properties include:
- LogP (partition coefficient) : Determined via shake-flask or HPLC methods to assess lipophilicity, critical for bioavailability studies .
- Stability : Evaluate hydrolysis rates under varying pH (e.g., simulated gastric/intestinal fluids) using UV-Vis spectroscopy to track ester bond cleavage .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures, ensuring storage conditions do not degrade the compound .
Advanced Research Questions
Q. How does this compound modulate cellular pathways in cancer models, based on structural analogs like phenylacetate?
- Methodological Answer : While direct data on this compound is limited, phenylacetate analogs induce:
- Cell cycle arrest : Assess G1-phase arrest via flow cytometry (e.g., propidium iodide staining) and immunoblotting for p21Cip1/pRb phosphorylation .
- Apoptosis : Quantify Bax/Bcl-2 ratios (Western blot) and caspase-3 activation in osteosarcoma or prostate cancer cell lines .
- Dose-response : Compare IC50 values across cell types to identify tissue-specific effects .
Q. How can researchers resolve contradictions in reported bioactivity data for phenylacetate derivatives?
- Methodological Answer : Address discrepancies through:
- Standardized assays : Use identical cell lines (e.g., PC3 for prostate cancer) and exposure durations to minimize variability .
- Metabolic profiling : LC-MS to quantify phenylacetate metabolites (e.g., phenylacetyl-CoA) and correlate with observed effects .
- In vivo validation : Compare tumor regression in xenograft models (e.g., athymic mice) with in vitro data to confirm translational relevance .
Q. What enzymatic pathways degrade this compound in environmental or microbial systems?
- Methodological Answer : Leverage proteomics and genomic tools:
- Pathway mapping : Identify CoA-dependent hydrolases (e.g., oxepin-CoA hydrolase) via metagenomic sequencing of microbial consortia exposed to phenylacetate .
- Enzyme activity assays : Measure phenylacetate degradation rates in bacterial lysates using spectrophotometric NADH-coupled reactions .
- Network analysis : Link degradation pathways to tricarboxylic acid (TCA) cycle intermediates using flux balance analysis .
Q. What pharmacokinetic challenges arise with this compound, and how can formulation mitigate them?
- Methodological Answer : Key considerations include:
- Bioavailability : Assess plasma exposure via LC-MS/MS in rodent models, noting nonlinear kinetics due to esterase-mediated hydrolysis .
- Toxicity thresholds : Monitor neurologic adverse events (e.g., in hepatic encephalopathy models) and correlate with phenylacetic acid (PAA) plasma levels .
- Formulation : Test lipid-based nanoemulsions to enhance solubility and reduce dose-limiting toxicity .
Data Contradiction and Validation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
